![molecular formula C18H11FN2S B2648570 (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile CAS No. 72740-57-9](/img/structure/B2648570.png)

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

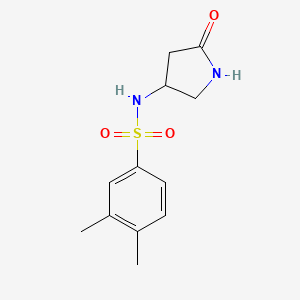

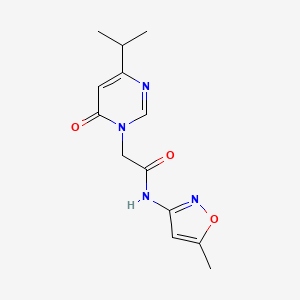

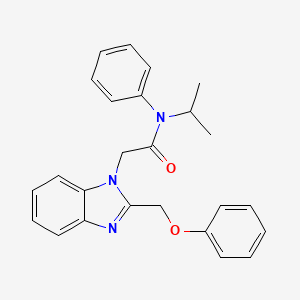

The compound “(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile” is an organic molecule that contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), two phenyl rings (six-membered carbon rings), a nitrile group (a carbon triple-bonded to a nitrogen), and a fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a certain degree of conjugation (alternating single and double bonds), which could give it interesting electronic properties. The presence of electronegative atoms like nitrogen, sulfur, and fluorine would also likely influence its chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be solid at room temperature given its molecular weight. Its solubility would depend on the specific arrangement of its atoms and the presence of polar groups .Wissenschaftliche Forschungsanwendungen

Fluorescent pH Sensors

One significant application of thiazole derivatives is in the development of fluorescent pH sensors. A study describes the design and synthesis of a heteroatom-containing organic fluorophore exhibiting aggregation-induced emission (AIE) characteristics. This fluorophore demonstrates reversible fluorescence upon protonation and deprotonation, enabling its use as a pH sensor in both solution and solid states, as well as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).

Multi-Stimuli Responsive Materials

Another application is in the development of multi-stimuli responsive materials. A novel V-shaped molecule demonstrated morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, showing potential as a security ink without the need for a covering reagent (Lu & Xia, 2016).

Antitumor Properties

Thiazole derivatives have been synthesized and evaluated for their antitumor properties, showing potent cytotoxicity in vitro against certain human breast cell lines. These compounds demonstrate a biphasic dose-response relationship, highlighting their potential in pharmaceutical development (Hutchinson et al., 2001).

Organic Light-Emitting Diodes (OLEDs)

Thiazole derivatives are also utilized in the synthesis of materials for OLEDs. A study introduced a new bipolar fluorophore, showing impressive performance as the emitting layer in non-doped OLEDs and as a host for phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiency and low efficiency roll-off at high brightness (Liu et al., 2016).

Chemosensors for Metal Ions

Thiazole-based Schiff base receptors have been reported for their selective and sensitive detection of metal ions, such as Al3+, demonstrating quick responses and excellent selectivity (Manna et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h1-10,12H/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMOJXXBCIJENZ-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride](/img/structure/B2648487.png)

![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2648497.png)

![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)